Cas no 231277-92-2 (Lapatinib)
Lapatinib is een kleine molecuul-tyrosinekinaseremmer die selectief gericht is op de epidermale groeifactorreceptor (EGFR/HER1) en de humane epidermale groeifactorreceptor 2 (HER2). Het wordt voornamelijk gebruikt bij de behandeling van HER2-positieve gevorderde of gemetastaseerde borstkanker, vaak in combinatie met andere therapieën. Lapatinib remt de intracellulaire tyrosinekinasedomeinen van deze receptoren, waardoor signaaltransductiewegen worden geblokkeerd die betrokken zijn bij celproliferatie en overleving. Een belangrijk voordeel van lapatinib is de mogelijkheid om de bloed-hersenbarrière te passeren, wat relevant is voor de behandeling van hersentumoren. Het vertoont ook activiteit tegen tumoren die resistent zijn geworden tegen trastuzumab.

Lapatinib structure
Productnaam:Lapatinib
CAS-nummer:231277-92-2
MF:C29H26ClFN4O4S
MW:581.057548046112
MDL:MFCD09264194
CID:67125
PubChem ID:329796232
Lapatinib Chemische en fysische eigenschappen
Naam en identificatie
-
- Lapatinib Base N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-Quinazolinamine
- GW2016 LAPATINIB
- GW-572016
- TYKERB
- lapatinib
- n-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]-2-furyl]quinazolin-4-amine
- 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-
- Lapatinib(TINIBS)
- GW572016
- Lapatinib ( GSK572016,GW2016,GW-572016)
- Lapatinib base
- 4-{[3-chloro-4-(3-fluoro-benzyloxy)-phenyl]amino}-6-(5-{[(2-methanesulphonyl-ethyl)amino]methyl}-furan-2-yl)quinazoline
- 4-{[3-chloro-4-(3-fluoro-benzyloxy)-phenyl]amino}-6-(5-{[(2-methansulfonyl-ethyl)amino]methyl}-furan-2-yl)quinazoline
- N-{3-Chloro-4-[(3-fluorobenzyl) oxy]phenyl}-6-[5-({[2-(methanesulphonyl) ethyl]amino}methyl)-2-furyl]-4-quinazolinamine
- N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methanesulphonyl)ethy
- GW 572016
- Lapatinib tosilate hydrate
- Lapatinib [INN]
- Tyverb
- Lapatinib (INN)
- Lapatinib free base
- GSK 572016
- GSK572016
- FMM
- N-{3-CHLORO-4-[(3-FLUOROBENZYL)OXY]PHENYL}-6-[5-({[2-(METHYLSULFONYL)ETHYL]AMINO}METHYL)-2-FURYL]-4-QUINAZOLINAMINE
- 0VUA21238F
- NSC745750
- C29H26ClFN4O4S
- DSSTox_RID_81812
- DSSTox_CID_26675
- DSSTox_GSID_46675
- N-{3-chloro-4-[(3-fluorophenyl)me
- GW2016
- N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-(5-{[(2-methanesulfonylethyl)amino]methyl}furan-2-yl)quinazolin-4-amine
- NCGC00167507-02
- DTXSID7046675
- 231277-92-2
- Tykerb (TN) (Glaxo Smith Kline)
- Tox21_112505
- MFCD09264194
- NSC800780
- AB01273965-01
- SR-05000001472-1
- CCG-270133
- AB01273965-03
- GW 282974X
- N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methanesulphonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine
- BCP9000838
- nchembio866-comp20
- BCP9000837
- HMS2089H10
- HSDB 8209
- AB01273965-02
- FT-0659650
- HY-50898
- UNII-0VUA21238F
- D08108
- CHEBI:49603
- 1092929-10-6
- Lapatinib Ditosylate
- Tox21_112505_1
- N-(3-Chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-(5-((2-methylsulfonylethylamino)methyl)-2-furyl)quinazolin-4-amine
- 4-Quinazolinamine, N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)-2-furanyl)-
- NCGC00167507-09
- GW-2016
- Lapatinib base- Bio-X
- HMS3244N06
- EX-A402
- N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine
- AC-1314
- N-{3-chloro-4-[(3-fluoro-benzyl)oxy]phenyl}-6-[5-({2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine
- NSC-800780
- BRD-K19687926-001-01-7
- SCHEMBL8100
- DB01259
- Lapatinib, Free base
- AS-14065
- EN300-117254
- N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)-2-furanyl)-4-quinazolinamine
- DTXCID5026675
- SW199101-5
- Lapatinib [INN:BAN]
- N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine
- N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]-2-furyl] quinazolin-4-amine
- BC164610
- NS00003012
- N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine
- Q420323
- N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-({[2-(methanesulphonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine
- A25184
- Lapatinib (GW572016)
- N-{3-Chloro-4[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methane sulphonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine
- GW-572016X
- 231277-92-2 (free base)
- NCGC00167507-03
- N-(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine
- NSC-745750
- LAPATINIB [MI]
- GTPL5692
- LAPATINIB [WHO-DD]
- Kinome_3685
- AM20090641
- N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine
- BCPP000189
- CHEMBL554
- NCGC00167507-01
- Lapatinib (free base)
- NCGC00167507-04
- n-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine
- GSK-572016
- BCP01874
- AB01273965_04
- GW-2016;N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine;4-[[3-Chloro-4-(3-fluorobenzyloxy)phenyl]amino]-6-[5-[[(2-methanesulfonylethyl)amino]methyl]furan-2-yl]quinazoline
- BDBM5445
- HMS3744K11
- LAPATINIB [VANDF]
- L0360
- BCPP000188
- N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4-amine
- cid_208908
- HMS3244N10
- N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methane sulphonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine
- Kinome_3684
- Q-101353
- SB16918
- 1210608-87-9
- 913989-15-8
- AB01273965_05
- HMS3244N14
- CAS-231277-92-2
- LAPATINIB [EMA EPAR]
- 1xkk
- BCFGMOOMADDAQU-UHFFFAOYSA-N
- BRD-K19687926-379-02-5
- AKOS005145766
- BRD-K19687926-001-10-8
- BRD-K19687926-001-04-1
- SDCCGSBI-0634417.P003
- Lapatinib ditosylate?
- BRD-K19687926-379-07-4
- Lapatinib?
- Lapatinib
-
- MDL: MFCD09264194
- Inchi: 1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)
- InChI-sleutel: BCFGMOOMADDAQU-UHFFFAOYSA-N
- LACHT: ClC1=C(C([H])=C([H])C(=C1[H])N([H])C1C2=C(C([H])=C([H])C(=C2[H])C2=C([H])C([H])=C(C([H])([H])N([H])C([H])([H])C([H])([H])S(C([H])([H])[H])(=O)=O)O2)N=C([H])N=1)OC([H])([H])C1C([H])=C([H])C([H])=C(C=1[H])F
Berekende eigenschappen
- Exacte massa: 580.134732g/mol
- Oppervlakte lading: 0
- XLogP3: 5.1
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 9
- Aantal draaibare bindingen: 11
- Monoisotopische massa: 580.134732g/mol
- Monoisotopische massa: 580.134732g/mol
- Topologisch pooloppervlak: 115Ų
- Zware atoomtelling: 40
- Complexiteit: 898
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Aantal tautomers: 3
- Oppervlakte lading: 0
Experimentele eigenschappen
- Stability Shelf Life: Stable if stored as directed; avoid strong oxidizing agents.
- Temperature: Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.
- Dissociation Constants: pKa1 = 3.80 (amine); pKa2 = 7.20 (amine)
- Kleur/vorm: Powder
- Dichtheid: 1.381
- Smeltpunt: 136-140°C
- Kookpunt: 750.7°C at 760 mmHg
- Vlampunt: 407.8 °C
- Brekindex: 1.645
- PSA: 114.73000
- LogboekP: 7.68380
Lapatinib Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H315; H319; H335
- Waarschuwingsverklaring: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Vervoersnummer gevaarlijk materiaal:UN 3275 6.1/PG 2
- WGK Duitsland:3
- Veiligheidsinstructies: S26; S36/37/39; S45
-
Identificatie van gevaarlijk materiaal:
- Verpakkingsgroep:II
- Verpakkingsgroep:II
- Veiligheidstermijn:6.1
- Gevaarsniveau:6.1
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risicozinnen:R10; R23/24/25; R34; R36/37/38
Lapatinib Douanegegevens
- HS-CODE:2934999090
- Douanegegevens:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Lapatinib Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Ambeed | A254504-1g |
N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine |
231277-92-2 | 98% | 1g |
$58.0 | 2025-02-22 | |
Ambeed | A254504-100mg |
N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine |
231277-92-2 | 98% | 100mg |
$37.0 | 2025-02-22 | |
eNovation Chemicals LLC | D401713-25g |
Lapatinib |
231277-92-2 | 97% | 25g |
$1500 | 2024-06-05 | |
eNovation Chemicals LLC | D401713-50g |
Lapatinib |
231277-92-2 | 97% | 50g |
$3000 | 2024-06-05 | |
eNovation Chemicals LLC | D395226-25g |
N-(4-(3-fluorobenzyloxy)-3-chlorophenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4-amine |
231277-92-2 | 99% | 25g |
$650 | 2024-05-24 | |
abcr | AB349138-5 g |
Lapatinib, 95%; . |
231277-92-2 | 95% | 5 g |
€814.20 | 2023-07-19 | |
TRC | L175808-250mg |
Lapatinib |
231277-92-2 | 250mg |
$ 115.00 | 2023-09-07 | ||
MedChemExpress | HY-50898-10mM*1mLinDMSO |
Lapatinib |
231277-92-2 | 99.83% | 10mM*1mLinDMSO |
¥770 | 2023-07-26 | |
Enamine | EN300-117254-0.1g |
N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-(5-{[(2-methanesulfonylethyl)amino]methyl}furan-2-yl)quinazolin-4-amine |
231277-92-2 | 95% | 0.1g |
$510.0 | 2023-06-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0078-200 mg |
Lapatinib |
231277-92-2 | 99.03% | 200mg |
¥1660.00 | 2022-02-28 |
Lapatinib Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:231277-92-2)Lapatinib
Ordernummer:A25184
Voorraadstatus:in Stock/in Stock
Hoeveelheid:5g/25g
Zuiverheid:99%/99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 04:18
Prijs ($):220.0/660.0
Lapatinib Gerelateerde literatuur
-
Alyssa D. Schwartz,Lauren E. Barney,Lauren E. Jansen,Thuy V. Nguyen,Christopher L. Hall,Aaron S. Meyer,Shelly R. Peyton Integr. Biol. 2017 9 912
-
M. S. Weiss,B. Pe?alver Bernabé,S. Shin,S. Asztalos,S. J. Dubbury,M. D. Mui,A. D. Bellis,D. Bluver,D. A. Tonetti,J. Saez-Rodriguez,L. J. Broadbelt,J. S. Jeruss,L. D. Shea Integr. Biol. 2014 6 1170
-
Hong-Yan Lin,Wen-Xue Sun,Chao-Sai Zheng,Hong-Wei Han,Xue Wang,Ya-Han Zhang,Han-Yue Qiu,Cheng-Yi Tang,Jin-Liang Qi,Gui-Hua Lu,Rong-Wu Yang,Xiao-Ming Wang,Yong-Hua Yang RSC Adv. 2017 7 48404
-
Shagufta,Irshad Ahmad RSC Med. Chem. 2023 14 218
-
Shannon E. Telesco,Andrew J. Shih,Fei Jia,Ravi Radhakrishnan Mol. BioSyst. 2011 7 2066
Gerelateerde categorieën
- Farmaceutische en biochemische producten medisch doelklasse
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen Diazinnaphtalines Quinozolinen
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen Diazinnaphtalines benzodiazepines Quinozolinen
231277-92-2 (Lapatinib) Gerelateerde producten
- 937265-83-3(ARRY-380 analog)
- 341031-54-7(Sunitinib malate)
- 388082-78-8(Lapatinib ditosylate monohydrate)
- 195457-16-0(4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-6-(3-furanyl)-)
- 220127-57-1(Imatinib mesylate)
- 67747-09-5(Prochloraz)
- 1204313-51-8(Icotinib Hydrochloride)
- 295330-62-0(6-(Benzyloxy)-4-(3-chloro-4-fluoroanilino)quinazolin-7(1H)-one)
- 1227853-06-6((E)-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)imino)methyl)furan-2-yl)quinazolin-4-amine)
- 184475-35-2(Gefitinib)
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:231277-92-2)Lapatinib

Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
(CAS:231277-92-2)Lapatinib

Zuiverheid:99% HPLC
Hoeveelheid:1g
Prijs ($):Onderzoek